4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine
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Overview
Description
The compound “4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The molecule also contains a furyl group, which is a five-membered ring containing an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and piperazine rings, the introduction of the furyl group, and the addition of the difluoromethyl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. The pyrimidine and piperazine rings, as well as the furyl and difluoromethyl groups, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound and the functional groups present .Scientific Research Applications
1. Role in Synthesizing Heterobiaryl Ligands for 5-HT7 Receptors
A study by Strekowski et al. (2016) involved synthesizing a series of piperazin-1-yl substituted unfused heterobiaryls as ligands for 5-HT7 receptors. This class of compounds, represented by a model ligand similar to 4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine, showed that variations in the pyrimidine core and substitutions at various positions significantly influenced the binding affinity to 5-HT7 receptors. The study highlighted the importance of the 4-(3-furyl) moiety for 5-HT7 binding affinity and suggested that these compounds could act as multi-receptor agents (Strekowski et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(difluoromethyl)-6-(furan-2-yl)-2-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O/c14-12(15)10-8-9(11-2-1-7-20-11)17-13(18-10)19-5-3-16-4-6-19/h1-2,7-8,12,16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBNJPGNUSMOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-6-(2-furyl)-2-piperazin-1-ylpyrimidine |
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